3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide
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Overview
Description
3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide is a complex organic compound that has garnered attention for its distinctive structural elements and broad range of applications in scientific research
Scientific Research Applications
Chemistry: In chemistry, 3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide serves as a building block for synthesizing more complex molecules, contributing to the development of new materials and compounds.
Biology: It’s used in studying enzyme interactions and as a fluorescent probe in various biochemical assays, aiding in understanding biological processes.
Medicine: This compound shows potential in medicinal chemistry for designing new pharmaceuticals, particularly due to its stability and bioactive properties.
Industry: Industrially, it can be used in the development of agrochemicals and specialty chemicals, thanks to its robust chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide typically involves multiple steps. It starts with the introduction of the trifluoromethyl group, followed by the incorporation of the benzothiadiazole unit and the sulfonamide group. Key reagents might include trifluoroacetic acid derivatives and various sulfonamides. Standard laboratory conditions, such as controlled temperatures and specific pH levels, are crucial for the synthesis.
Industrial Production Methods: Industrially, this compound might be produced through automated synthesis processes, involving large-scale reactors and continuous flow systems. This ensures high purity and yield, crucial for its applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo several types of chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for modifying the compound’s structure for various applications.
Common Reagents and Conditions: Reagents like lithium aluminum hydride can be used for reduction reactions, while oxidizing agents like potassium permanganate facilitate oxidation. Substitution reactions might involve reagents such as sodium hydride.
Major Products Formed: Depending on the reaction, products can range from various modified sulfonamides to derivatives with altered functional groups, enhancing its applicability in different scientific fields.
Mechanism of Action
The mechanism of action for 3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. Its trifluoromethyl group often increases its binding affinity to these targets, enhancing its efficacy. This can lead to modulation of biological pathways, contributing to its effects in medical and biochemical applications.
Comparison with Similar Compounds
Compared to other sulfonamide derivatives and trifluoromethyl-containing compounds, 3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide stands out due to its unique combination of functional groups, which offer distinctive chemical and biological properties. Similar compounds include:
Trifluoromethyl sulfonamides: These often share similar stability and reactivity due to the presence of the trifluoromethyl group but differ in their specific biological targets and applications.
Benzothiadiazole derivatives: These compounds are known for their roles in organic electronics and medicinal chemistry, sharing the benzothiadiazole core with our compound but differing in substituents.
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Properties
IUPAC Name |
3,3,3-trifluoro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O4S2/c1-17-10-4-2-3-5-11(10)18(24(17,21)22)8-7-16-23(19,20)9-6-12(13,14)15/h2-5,16H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTUCVQSWGTSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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